molecular formula C11H19NO9 B12392530 (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid

Cat. No.: B12392530
M. Wt: 310.26 g/mol
InChI Key: KBGAYAKRZNYFFG-PXTSTKFASA-N
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Description

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid is a complex organic compound characterized by its multiple hydroxyl groups, an acetamido group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a protected sugar derivative.

    Functional Group Introduction: The hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Acetamido Group Addition: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Keto Group Formation: The keto group is introduced through oxidation reactions, often using reagents like chromium trioxide or pyridinium chlorochromate.

    Final Deprotection: The final step involves deprotecting any protecting groups used during the synthesis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

    Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

    Esterification: Carboxylic acids, acid chlorides, catalysts like sulfuric acid.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Esterification: Esters.

Scientific Research Applications

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and acetamido group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The keto group may also participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)octanoic acid: Similar structure but with one fewer carbon atom.

    (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)decanoic acid: Similar structure but with one additional carbon atom.

    (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)undecanoic acid: Similar structure but with two additional carbon atoms.

Uniqueness

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid is unique due to its specific carbon chain length and the precise arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

310.26 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i2+1

InChI Key

KBGAYAKRZNYFFG-PXTSTKFASA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H]([13CH2]C(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

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